molecular formula C18H18O3 B4416158 Oxolan-2-ylmethyl 4-phenylbenzoate

Oxolan-2-ylmethyl 4-phenylbenzoate

Cat. No.: B4416158
M. Wt: 282.3 g/mol
InChI Key: HWRPSOGKILONEF-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl 4-phenylbenzoate is a synthetic benzoate ester compound of interest in chemical and pharmaceutical research. With a molecular structure incorporating both an oxolane (tetrahydrofuran) ring and a biphenyl system, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry campaigns. The 4-phenylbenzoate moiety is a common pharmacophore found in compounds investigated for various biological activities, while the oxolan-2-ylmethyl group can influence the molecule's physicochemical properties, such as solubility and lipophilicity. Researchers utilize this and similar structures in the development of novel chemical entities, as evidenced by its structural relatives appearing in patent literature for applications such as immune modulation and as inhibitors of protein arginine methyltransferases . As a reference standard or synthetic intermediate, this compound can aid in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-18(21-13-17-7-4-12-20-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPSOGKILONEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-ylmethyl 4-phenylbenzoate typically involves the esterification of 4-biphenylcarboxylic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxolan-2-ylmethyl 4-phenylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in two key regions:

Ester Group : The oxolan-2-ylmethyl group distinguishes it from phenacyl (2-oxoethyl), benzoylmethyl, or simple alkyl esters.

Benzoate Substituents : The 4-phenyl group contrasts with substituents like chloro, hydroxy, or fluoro in other derivatives.

Table 1: Structural and Physical Properties of Selected Benzoate Esters
Compound Name Molecular Formula Ester Group Benzoate Substituent Melting Point (°C) Key Applications
Oxolan-2-ylmethyl 4-phenylbenzoate C₁₉H₁₈O₄ Oxolan-2-ylmethyl 4-Phenyl Not reported Potential intermediates, drug design
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate C₁₅H₁₁ClO₄ 2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxy 453–454 Synthetic intermediates, photoprotecting groups
Benzoylmethyl 4-chlorobenzoate C₁₆H₁₃ClO₃ Benzoylmethyl 4-Chloro Not reported Conformational studies
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate C₁₇H₁₅FO₃ 2-(4-Ethylphenyl)-2-oxoethyl 4-Fluoro Not reported Undisclosed

Functional Performance

  • Photocatalytic Activity : In tin(II) porphyrins with 4-phenylbenzoate substituents, the biphenyl variant exhibited higher methylene blue degradation efficiency (53%) than the phenyl analog (40%) under visible light . This suggests that extended conjugation (e.g., biphenyl vs. phenyl) enhances photocatalytic performance, which may extend to this compound derivatives.
  • Crystallographic Behavior : Benzoylmethyl 4-chlorobenzoate demonstrated predictable bond lengths and angles in X-ray studies, typical of benzoate esters . The oxolan-2-ylmethyl group’s conformational flexibility could lead to distinct crystal packing compared to rigid phenacyl derivatives.

Physicochemical Properties

  • Boiling Points : Complex esters like (3aR,4S,5R,6aS)-4-[(benzyloxy)methyl]-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate exhibit high predicted boiling points (~629°C) due to increased molecular weight and hydrogen bonding . Simpler esters (e.g., phenacyl derivatives) likely have lower boiling points.
  • Solubility : The oxolan-2-ylmethyl group’s ether oxygen may improve solubility in polar aprotic solvents compared to purely hydrocarbon-based esters.

Q & A

What are the key synthetic methodologies for Oxolan-2-ylmethyl 4-phenylbenzoate, and how is stereochemical control achieved?

The synthesis involves multi-step reactions, including cyclopenta[b]furan core formation, introduction of functional groups (e.g., 2-heptyl-1,3-dioxolan-2-yl), and esterification with 4-phenylbenzoic acid. Stereochemical control is maintained using chiral catalysts or auxiliaries, with reaction conditions (temperature, solvent polarity, and pH) optimized to minimize racemization. Advanced purification techniques, such as chiral HPLC, ensure enantiomeric purity .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and stereochemistry. For example, splitting patterns in the oxolane ring protons confirm substitution patterns.
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the cyclopenta[b]furan moiety .
  • Infrared (IR) Spectroscopy: Confirms ester carbonyl (C=O) stretching frequencies (~1740 cm⁻¹) and hydroxyl group presence .

How can researchers distinguish between basic and advanced structural characterization approaches?

  • Basic: Elemental analysis, melting point determination, and UV-Vis spectroscopy verify purity and conjugation.
  • Advanced: Single-crystal X-ray diffraction with SHELX refinement provides 3D structural resolution, while dynamic NMR studies reveal conformational flexibility in solution .

What experimental strategies are used to investigate its potential biological mechanisms?

  • Molecular Docking: Predict binding affinities to targets like enzymes or receptors using software (AutoDock Vina).
  • In Vitro Assays: Measure IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) or cytotoxicity screens (MTT assay). Cross-validate with fluorescence polarization for protein-ligand interactions .

How should conflicting bioactivity data across studies be resolved?

  • Cross-Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Structural Analysis: Compare crystallographic data to confirm compound integrity. Contradictions may arise from impurities or solvent effects in solubility studies .

Can this compound be applied in material science, such as photodegradation catalysis?

Yes. Analogous porphyrin derivatives (e.g., tin(II) tetrakis(4-phenylbenzoate) porphyrin) demonstrate photodegradation of methyl blue under visible light. This compound’s extended conjugation may enhance light absorption, enabling similar applications. Stability under UV irradiation should be tested via TGA and DSC .

What advanced protocols ensure stability during long-term storage?

  • Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of ester groups.
  • Accelerated Stability Testing: Use HPLC to monitor degradation under high humidity (75% RH) and elevated temperatures (40°C) for 6 months .

How can computational modeling predict its reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for ester hydrolysis or nucleophilic attacks. The InChI key and SMILES string (from PubChem) enable precise molecular dynamics simulations .

What strategies mitigate hazards during large-scale synthesis?

  • Glovebox Use: For air-sensitive steps (e.g., Grignard reactions).
  • Microreactors: Minimize exothermic risks in esterification.
  • Waste Management: Neutralize acidic byproducts with CaCO₃ before disposal .

How do substituents on the phenyl ring influence physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase ester hydrolysis rates (measured via LC-MS).
  • Electron-Donating Groups (e.g., -OCH₃): Enhance solubility in polar solvents (logP reduction by ~0.5 units). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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